

Assessing the relative contribution of pinonic acid to total organic aerosol mass

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Compound of Interest

Compound Name: *Pinonic acid*

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Assessing Pinonic Acid's Role in Atmospheric Organic Aerosol

A Comparative Guide for Researchers

Pinonic acid, a key oxidation product of α -pinene, the most abundant monoterpene in the Earth's atmosphere, is a significant contributor to the formation and mass of secondary organic aerosol (SOA). Understanding its relative contribution is crucial for accurately modeling air quality and climate. This guide provides a comparative assessment of **pinonic acid's** contribution to total organic aerosol (OA) mass, supported by experimental data and detailed methodologies for its quantification.

Quantitative Contribution of Pinonic Acid to Organic Aerosol

The concentration of **pinonic acid** and its contribution to organic aerosol mass vary significantly depending on the environment, with forested areas generally exhibiting higher concentrations due to the abundance of its precursor, α -pinene.

Location/Study Type	Pinonic Acid Concentration (ng m ⁻³)	Contribution to Organic Matter (OM) / Secondary Organic Aerosol (SOA)	Key Findings & Other Major Components
Subtropical Forest (Xitou, Taiwan)	Average: 65 ± 36 (Max: 170)	0.88% of OM	Pinonic acid was the most dominant biogenic tracer identified. High concentrations were attributed to high daytime ozone levels and relative humidity. Other significant oxidation products included pinonaldehyde (40 ng m ⁻³) and pinic acid (50 ng m ⁻³). ^[1]
Boreal Forest (Hyytiälä, Finland)	0.5 - 3.7	Not specified	Concentrations of pinic acid ranged from 0.2 to 1.5 ng m ⁻³ . ^[2] A separate study in the same location reported cis-pinonic acid concentrations as high as ~80 ng m ⁻³ . ^[1]
Urban and Rural Sites	Generally < 50	Not specified	Concentrations in urban and other forest sites are typically lower than in the subtropical forest study. ^[1]
Greater Vancouver Area, Canada (Forest)	1.6 - 44.2	Not specified	Comparison with a traffic tunnel site

Site)			(below detection to 6.5 ng m ⁻³) highlights the biogenic origin of pinonic acid.[3]
Chamber Study (α-pinene ozonolysis)	Not applicable	1-4% of SOA	Pinonic acid was the most significant particle-phase constituent under both day and nighttime simulated conditions. Other detected compounds included norpinonic acid (0.05–1.1%), terpenylic acid (0.1–1.1%), and pinic acid (0.1–1.8%).[4]
Ambient PM2.5 (Summertime Beijing)	Average: 8.76 (from 146 ng m ⁻³ total markers)	~6% of quantified biogenic SOA markers	This study highlighted the importance of using appropriate response factors for accurate quantification, as using a cis-pinonic acid calibration for all markers overestimated the total BSOA concentration.[5][6][7]

Experimental Protocols

Accurate quantification of **pinonic acid** in atmospheric aerosols is essential for assessing its contribution to OA. The following are detailed methodologies for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pinonic Acid Quantification

This method is widely used for the analysis of semi-volatile organic compounds in aerosol samples.

a. Sample Preparation and Extraction:

- **Aerosol Sample Collection:** Collect PM2.5 samples on quartz fiber filters.
- **Extraction:** Extract the filter samples with a mixture of dichloromethane and methanol (e.g., 3:1 v/v) using sonication.[\[3\]](#)
- **Derivatization:** For improved volatility and chromatographic separation, derivatize the acidic functional groups. A common method is methylation using diazomethane or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[\[8\]](#)

b. GC-MS Analysis:

- **Gas Chromatograph (GC):**
 - **Column:** Use a non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS).
 - **Injector:** Operate in splitless mode to maximize the transfer of analytes to the column.
 - **Oven Temperature Program:** A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the compounds of interest.
- **Mass Spectrometer (MS):**
 - **Ionization:** Use Electron Ionization (EI) at 70 eV.
 - **Acquisition Mode:** Operate in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification of target analytes using characteristic ions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Pinonic Acid Quantification

HPLC-MS is particularly useful for the analysis of polar and thermally labile compounds that are not easily analyzed by GC-MS.

a. Sample Preparation and Extraction:

- Aerosol Sample Collection: Collect PM2.5 samples on appropriate filter media (e.g., quartz or Teflon).
- Extraction: Extract the filter samples with a solvent mixture compatible with HPLC analysis, such as methanol/water.[9]

b. HPLC-MS Analysis:

- High-Performance Liquid Chromatograph (HPLC):
 - Column: Use a reverse-phase column (e.g., C18).[8][10]
 - Mobile Phase: Employ a gradient elution with two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[8] A representative gradient could be: start with a low percentage of B, increase the percentage of B to elute more hydrophobic compounds, and then return to the initial conditions for column re-equilibration.[8][10]
- Mass Spectrometer (MS):
 - Ionization: Use Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like **pinonic acid**.[10]
 - Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is often used for accurate mass measurements and formula determination.

Chamber Experiments for Studying Pinonic Acid Formation

Atmospheric simulation chambers are used to study the formation of SOA from the oxidation of volatile organic compounds like α -pinene under controlled conditions.

a. Experimental Setup:

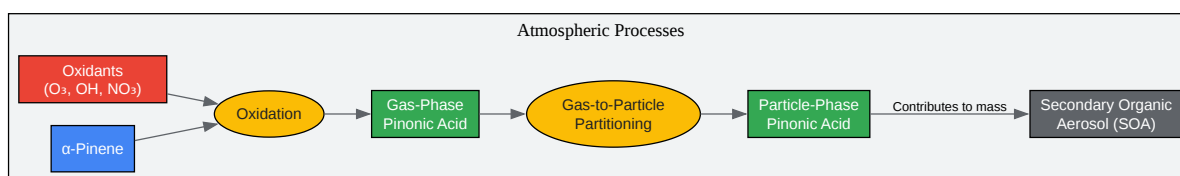
- Chamber: Utilize a large, inert Teflon bag or a glass reactor.[\[11\]](#)
- Reactant Introduction: Introduce a known concentration of α -pinene and an oxidant (e.g., ozone for ozonolysis or a precursor for OH radicals like H_2O_2 for photooxidation).[\[4\]](#)
- Environmental Control: Maintain controlled temperature, relative humidity, and irradiation (for photooxidation studies) to simulate atmospheric conditions.[\[11\]](#)

b. Monitoring and Analysis:

- Gas-Phase Analysis: Monitor the concentrations of α -pinene and its gas-phase oxidation products in real-time using instruments like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
- Particle-Phase Analysis: Measure the size distribution and concentration of the formed SOA particles using a Scanning Mobility Particle Sizer (SMPS). Collect filter samples of the SOA for subsequent chemical analysis by GC-MS or HPLC-MS as described above to determine the concentration of **pinonic acid** and other products.

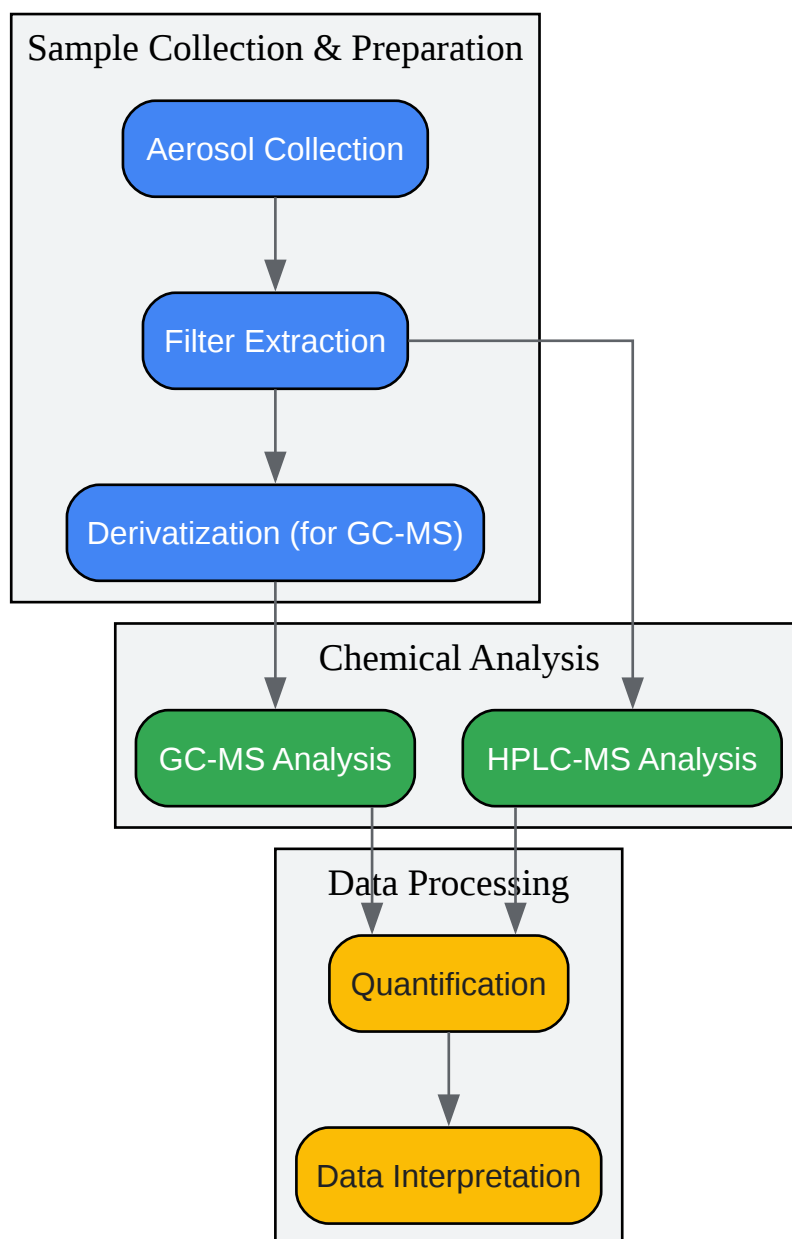
Visualizing Key Processes

The following diagrams illustrate the formation of **pinonic acid** and a typical workflow for its analysis.



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Caption: Formation pathway of **pinonic acid** and its contribution to SOA.



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Caption: General workflow for the analysis of **pinonic acid** in aerosol samples.

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